3-METHANESULFONYL-1-[4-(TRIFLUOROMETHOXY)BENZOYL]PYRROLIDINE
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Overview
Description
3-Methanesulfonyl-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is a complex organic compound characterized by the presence of a methanesulfonyl group, a trifluoromethoxy group, and a benzoyl group attached to a pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .
Mode of Action
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, suggesting that this compound may also have diverse biological effects .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds between the pyrrolidine ring and the benzoyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
3-Methanesulfonyl-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with sulfonyl, trifluoromethoxy, or benzoyl groups, such as:
- 3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine
- 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups
Uniqueness
3-Methanesulfonyl-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4S/c1-22(19,20)11-6-7-17(8-11)12(18)9-2-4-10(5-3-9)21-13(14,15)16/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXWEQAGMAYJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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